N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Description
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, with the chemical formula C₉H₇F₄NO, is a derivative of acetanilide. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 393-23-7 | C₉H₇F₄NO | 221.15 |
| N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide | 88288-14-6 | C₉H₇F₄NO | 221.15 |
| N-[4-(Trifluoromethyl)phenyl]acetamide | 349-97-3 | C₉H₈F₃NO | 203.16 |
The field of fluorinated organic compounds has expanded dramatically, becoming a cornerstone of modern pharmaceutical and agrochemical research. nih.gov The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Approximately 20% of all pharmaceuticals on the market are estimated to be fluoro-pharmaceuticals. nih.govnih.gov
The prevalence of fluorinated compounds in drug discovery can be attributed to several key factors:
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com
Lipophilicity and Bioavailability: Fluorine substitution, particularly the trifluoromethyl (CF₃) group, can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability. nih.gov
Binding Affinity: The high electronegativity of fluorine (3.98) can lead to favorable polar interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency. mdpi.comnih.gov The addition of a trifluoromethyl group to a compound has been shown to increase potency significantly compared to its nonfluorinated parent compound. mdpi.com
Conformational Effects: The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can replace a hydrogen atom (1.20 Å) without significant steric hindrance, while still exerting powerful electronic effects. mdpi.comnih.gov
This compound is an exemplar of this class, containing both a single fluorine atom and a trifluoromethyl group attached to an aromatic ring. This substitution pattern is a common motif in many biologically active molecules, where the interplay between the electron-withdrawing nature of both substituents can be leveraged to fine-tune molecular properties. tandfonline.com The synthesis of such compounds often relies on the use of fluorinated building blocks, a dominant strategy in medicinal chemistry. tandfonline.comresearchgate.net
Acetamide (B32628) (CH₃CONH₂) and its derivatives are fundamental structures in organic and medicinal chemistry. patsnap.comallen.in The amide bond is a critical linkage in peptides and proteins and is present in a vast number of pharmaceuticals. Acetamide derivatives serve as versatile intermediates in organic synthesis and are recognized for a wide spectrum of biological activities. patsnap.comwikipedia.orgchemicalbook.com
N-(substituted phenyl)acetamides, also known as acetanilides, are a particularly important subclass. These compounds have been investigated for a range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. archivepp.comiucr.orgiucr.orgnih.gov The acetamide group is amenable to various chemical transformations, such as hydrolysis under acidic or basic conditions, allowing for further functionalization. patsnap.comallen.in
The significance of the acetamide moiety includes:
Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition and binding to biological targets.
Synthetic Versatility: The acetamide functional group serves as a key precursor in the synthesis of more complex molecules and can be used to introduce other functional groups. patsnap.comsmolecule.com
Pharmacokinetic Modulation: In drug development, the acetamide structure is often incorporated to create prodrugs, which can improve parameters such as solubility, stability, and organoleptic properties. archivepp.com
While specific, in-depth research on the biological applications of this compound itself is not extensively documented in publicly available literature, the research directions for this compound can be inferred from studies on its close structural analogues. The primary areas of investigation for such compounds are in medicinal chemistry as potential therapeutic agents and as intermediates for the synthesis of more complex molecules.
Research on analogous structures suggests that this compound could be a valuable scaffold for discovering new bioactive compounds. For example, the closely related compound 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide has been investigated for its potential as an enzyme inhibitor and shows promise for its antimicrobial and anti-inflammatory effects. smolecule.com This suggests a potential research avenue for this compound in modulating disease-relevant pathways, potentially including those related to cancer cell proliferation. smolecule.com
Furthermore, other N-phenylacetamide derivatives containing trifluoromethyl groups have been explored for various biological activities. Studies on N-(4-trifluoromethylphenyl) carboxamide derivatives have revealed significant analgesic activity. mdpi.com Analogues such as 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated as potential antitubercular agents. mdpi.com These findings highlight the potential for the trifluoromethylphenyl acetamide core structure in the development of new therapeutics.
The primary research directions for this compound and its analogues are summarized below.
Table 2: Investigated Research Applications for Analogues of this compound
| Analogue Class | Potential Application | Research Findings |
|---|---|---|
| Chloro-N-(fluorotrifluoromethylphenyl)acetamides | Enzyme Inhibition, Antimicrobial, Anti-inflammatory | A close analogue has shown potential as a candidate for drug development, possibly by modulating cellular functions through non-covalent binding to biological targets. smolecule.com |
| N-(Trifluoromethylphenyl) carboxamides | Analgesic Agents | Derivatives have demonstrated significant pain-reducing effects in biological models. mdpi.com |
| N-(Aryl)-2-(phenoxy)acetamides | Antitubercular Agents | Analogues containing the trifluoromethylphenyl moiety have been synthesized and shown activity against M. tuberculosis. mdpi.com |
| N-(substituted phenyl)acetamides | Anticancer Agents | Derivatives of N-phenylacetamide have been shown to possess cytotoxic effects against various cancer cell lines. nih.gov |
Given these precedents, future research on this compound is likely to focus on its synthesis and subsequent evaluation for a range of biological activities, including but not limited to enzyme inhibition, and its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Its utility as a chemical intermediate for creating more complex, biologically active molecules also remains a key area of interest for synthetic chemists. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHVIZQASRTMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Derivatization Routes
The foundation of synthesizing the target acetamide (B32628) lies in the efficient preparation of its key building blocks, particularly the substituted aniline (B41778).
The primary precursor, 4-fluoro-2-(trifluoromethyl)aniline (B1265432), is synthesized through a common pathway in aromatic chemistry: electrophilic nitration followed by reduction. This multi-step process typically begins with a substituted benzotrifluoride.
A general and industrially relevant strategy involves the nitration of a suitable benzotrichloride, followed by the conversion of the trichloromethyl group to a trifluoromethyl group, and finally, the reduction of the nitro group to an amine. For the specific target aniline, a plausible route starts with 3-chlorobenzotrifluoride. This starting material undergoes nitration to introduce a nitro group onto the aromatic ring, yielding 5-chloro-2-nitrobenzotrifluoride. Subsequently, this intermediate is subjected to amination, where the chloro group is displaced by an amino group under high pressure and temperature in the presence of ammonia (B1221849), to form 4-amino-2-nitrobenzotrifluoride. The final step is the reduction of the nitro group to yield 4-fluoro-2-(trifluoromethyl)aniline.
A representative reaction scheme is the synthesis of 4-Nitro-3-trifluoromethyl aniline from 3-chlorotrifluoromethyl benzene (B151609), which involves the following steps:
Nitration : 3-chlorotrifluoromethyl benzene is treated with a mixture of concentrated nitric acid and sulfuric acid. The temperature is controlled to ensure selective nitration, yielding 5-chloro-2-nitrotrifluoromethyl benzene.
Amination : The resulting 5-chloro-2-nitrotrifluoromethyl benzene is reacted with ammonia water and liquid ammonia in a high-pressure reactor at elevated temperatures (e.g., 175°C). This step replaces the chlorine atom with an amino group to form 5-amino-2-nitrotrifluoromethyl benzene (4-Nitro-3-trifluoromethyl aniline).
This nitro-aniline intermediate is then ready for the reduction of the nitro group to form the corresponding diamine, or in the case of synthesizing the target precursor, a similar strategy starting from a fluorinated analog would be employed. The reduction of the nitro group is commonly achieved using methods like catalytic hydrogenation with Raney Nickel or using reducing agents like iron powder in acidic medium.
Table 1: Example Synthesis Conditions for a Substituted Trifluoromethyl Aniline
| Step | Reactants | Reagents/Conditions | Product | Yield |
| Nitration | 3-chlorotrifluoromethyl benzene | Conc. HNO₃, Conc. H₂SO₄, 50°C, 2h | 5-chloro-2-nitrotrifluoromethyl benzene | 84.7% |
| Amination | 5-chloro-2-nitrotrifluoromethyl benzene | 24% NH₃·H₂O, liquid NH₃, catalyst, 175°C, 8h | 4-Nitro-3-trifluoromethyl aniline | 94% |
This table illustrates a typical synthesis for a structurally similar aniline, demonstrating the general methodology.
The conversion of 4-fluoro-2-(trifluoromethyl)aniline to N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is achieved through an acylation reaction, specifically, an acetylation. This reaction forms the stable acetamide linkage. The most common and straightforward methods involve reacting the aniline with either acetic anhydride (B1165640) or acetyl chloride.
In a typical procedure using acetic anhydride, the aniline is dissolved in a suitable solvent, such as glacial acetic acid, and acetic anhydride is added. The reaction mixture is then heated to facilitate the reaction. A base, like sodium acetate (B1210297) or triethylamine (B128534), is often added to neutralize the acidic byproduct (acetic acid), driving the reaction to completion. google.com For instance, the acetylation of p-fluoroaniline involves heating with acetic anhydride in glacial acetic acid for 1-3 hours at temperatures ranging from 55-100°C. google.com
Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster and more exothermic. It is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride (HCl) that is formed. ossila.comscbt.com The reaction of an aniline with an acid chloride is a classic example of the Schotten-Baumann reaction conditions.
Table 2: General Conditions for Acetamide Linkage Formation
| Acylating Agent | Solvent | Base | Temperature | Reaction Time |
| Acetic Anhydride | Glacial Acetic Acid | Sodium Acetate | 55-100°C | 1-3 hours |
| Acetyl Chloride | Acetonitrile | Triethylamine | 0°C to Room Temp. | ~5 hours |
Multi-step Synthetic Strategies
This compound and its derivatives often serve as crucial intermediates in multi-step synthetic strategies aimed at constructing more complex molecules, particularly in the fields of medicinal and materials chemistry. The robust nature of the acetamide group makes it a stable component while other parts of the molecule undergo further transformations.
One-pot and continuous flow syntheses are modern strategies that enhance the efficiency of multi-step transformations. These approaches minimize the need for isolating intermediates, thereby reducing waste and saving time. For example, a one-pot transformation of α,β-unsaturated trifluoromethyl ketones has been realized to produce trifluoromethylated 2-pyridones through a multi-step sequence.
In a relevant example from medicinal chemistry, a complex acetamide derivative, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was synthesized as a potent inhibitor for a type of tyrosine kinase. The synthesis of this molecule involves several steps, including the formation of amide bonds, demonstrating how the N-aryl acetamide core is incorporated into a larger, biologically active structure. Such syntheses highlight the role of this compound as a building block for creating molecules with specific functions.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and minimizing costs, especially in large-scale production. Key parameters for optimization in the amidation step include the choice of catalyst, solvent, base, and temperature.
Recent studies on amidation reactions provide insights into potential optimization strategies. For instance, the direct amidation of carboxylic acids with amines can be effectively catalyzed by titanium tetrafluoride (TiF₄). This method has shown high yields (60-99%) for a variety of carboxamides. While this applies to direct amidation from a carboxylic acid rather than an acid anhydride or chloride, it showcases the importance of catalyst selection.
For amide coupling reactions using an aniline, extensive optimization studies have been performed. These studies evaluate various combinations of activating agents and bases in different solvents. For example, the performance of activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) and NMM (N-Methylmorpholine) have been systematically compared in solvents like THF, MeCN, and DMF to identify the most generally applicable and high-yielding conditions. Enzyme-catalyzed reactions, for example using lipase (B570770) Novozym 435, also present a green and efficient alternative for amidation, achieving high yields under mild, room-temperature conditions.
Table 3: Factors for Optimization in Amidation Reactions
| Parameter | Variables | Rationale |
| Catalyst/Activator | Lewis acids (e.g., TiF₄), Coupling agents (e.g., HATU), Enzymes (e.g., Lipase) | To increase the electrophilicity of the acylating agent and lower the activation energy. |
| Base | Organic (e.g., DIPEA, NMM), Inorganic (e.g., K₂CO₃) | To neutralize acidic byproducts and drive the equilibrium towards the product. |
| Solvent | Aprotic (e.g., THF, DCE, DMF), Protic (e.g., Water for enzymatic reactions) | To solubilize reactants and influence reaction rates and pathways. |
| Temperature | Room Temperature to Reflux | To provide sufficient energy for the reaction to proceed at an optimal rate without promoting side reactions. |
Exploration of Chemical Reactions for Further Functionalization
The this compound molecule possesses several sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Key pathways for functionalization include oxidation and reduction reactions.
Reduction: The amide functional group in this compound can be reduced to an amine. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the acetamide with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This process converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding the corresponding secondary amine, N-ethyl-4-fluoro-2-(trifluoromethyl)aniline. This transformation is significant as it provides access to a different class of compounds with altered chemical and physical properties. It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides.
Oxidation: The N-aryl acetamide structure can also undergo oxidation reactions, although these are less common than reduction. The nitrogen atom and the aromatic ring are potential sites for oxidation. Anodic oxidation of N-aryl amides has been studied, which can lead to the formation of various products through radical cation intermediates. Furthermore, the benzene ring, activated by the amide group, could potentially undergo oxidative coupling or hydroxylation reactions under specific conditions, though this would require overcoming the deactivating effect of the trifluoromethyl group. Another possibility is oxidation at the benzylic-like position if the acetyl group were modified, or N-oxidation to form hydroxylamine (B1172632) derivatives, although this is more commonly seen with N-aryl amines.
Substitution Reactions
Detailed research into the substitution reactions directly on the aromatic ring of this compound is not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on closely related compounds, such as N-(4-(trifluoromethyl)phenyl)acetamide and 4-fluoro-2-(trifluoromethyl)aniline.
Electrophilic Aromatic Substitution
The acetamido group's activating and ortho-, para-directing influence is in competition with the deactivating effects of the fluorine and trifluoromethyl groups. Electrophilic attack is generally directed to the positions ortho to the acetamido group (positions 3 and 5).
A notable example is the nitration of the related compound, N-(4-(trifluoromethyl)phenyl)acetamide. While specific conditions for the fluoro-substituted title compound are not detailed, the general procedure for nitration of such deactivated acetanilides involves strong nitrating agents.
Table 1: Electrophilic Nitration of a Related Acetanilide Derivative
| Reactant | Reagents | Product | Yield |
| N-(4-(trifluoromethyl)phenyl)acetamide | Fuming Nitric Acid | N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide | Not Reported |
This reaction demonstrates the directing effect of the acetamido group, leading to substitution at the ortho position.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethyl and fluoro groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the fluorine-bearing carbon. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.
While specific SNAr reactions on this compound are not widely reported, studies on the precursor, 4-fluoro-2-(trifluoromethyl)aniline, provide insight into this reactivity. The fluorine atom can be displaced by various nucleophiles. For instance, the synthesis of fluorinated benzotriazole (B28993) amino acids involves the reaction of an amine with 4-fluoro-3-nitrobenzotrifluoride, a similarly activated aromatic fluoride (B91410), in the presence of a base. nih.gov
Table 2: Nucleophilic Aromatic Substitution on a Related Fluorinated Aromatic Compound
| Reactant | Nucleophile | Conditions | Product |
| 4-fluoro-3-nitrobenzotrifluoride | Amine (e.g., an amino acid derivative) | Base | Corresponding substituted aniline derivative |
This type of reaction highlights the potential for the fluorine atom in this compound to be displaced by a nucleophile, leading to a variety of substituted derivatives.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the atomic connectivity can be constructed.
¹H NMR Analysis and Proton Assignments
The proton NMR spectrum of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide (B32628) group.
Aromatic Protons: The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom would likely appear as a doublet of doublets. The proton situated between the fluorine and trifluoromethyl groups would also likely be a doublet of doublets. The proton ortho to the trifluoromethyl group is expected to be a doublet. The chemical shifts for these aromatic protons are anticipated to be in the range of δ 7.0-8.5 ppm.
Amide Proton (N-H): A broad singlet is expected for the amide proton, typically appearing in the downfield region of the spectrum, around δ 8.0-9.5 ppm. Its chemical shift can be influenced by solvent and concentration.
Methyl Protons (CH₃): The three protons of the acetyl methyl group are expected to appear as a sharp singlet in the upfield region, likely around δ 2.1-2.3 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| NH | 8.0 - 9.5 | br s |
| CH₃ | 2.1 - 2.3 | s |
¹³C NMR Analysis and Carbon Assignments
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals. The carbon bearing the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms and is expected around δ 120-130 ppm. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant and is anticipated around δ 155-165 ppm. The other aromatic carbons will appear in the typical range of δ 110-140 ppm.
Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to the three attached fluorine atoms, with a chemical shift typically between δ 120-125 ppm.
Methyl Carbon (CH₃): The methyl carbon of the acetamide group will be found in the upfield region of the spectrum, around δ 20-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-CF₃ | 120 - 130 (q, ²JCCF) |
| Aromatic C | 110 - 140 |
| CF₃ | 120 - 125 (q, ¹JCF) |
| CH₃ | 20 - 25 |
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
Aromatic Fluorine (Ar-F): A single signal is expected for the fluorine atom attached to the aromatic ring. Its chemical shift will be influenced by the electronic effects of the substituents.
Trifluoromethyl Fluorines (CF₃): The three fluorine atoms of the trifluoromethyl group will give rise to a singlet, as they are chemically equivalent. The chemical shift of the CF₃ group is a characteristic feature.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -110 to -120 | m |
| CF₃ | -60 to -65 | s |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₇F₄NO), the expected exact mass can be calculated. The observation of the molecular ion peak with high mass accuracy in the HRMS spectrum would provide strong evidence for the confirmation of the molecular formula.
Interactive Data Table: HRMS Data
| Property | Value |
| Molecular Formula | C₉H₇F₄NO |
| Calculated Exact Mass | 221.0463 |
| Expected M+H⁺ | 222.0541 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹.
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (Amide I band) is expected around 1660-1690 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amide group is typically observed in the range of 1200-1350 cm⁻¹.
C-F Stretches: Strong absorption bands for the C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group are expected in the region of 1000-1400 cm⁻¹.
Aromatic C-H and C=C Stretches: Absorption bands for aromatic C-H stretching are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid. A successful single-crystal X-ray diffraction experiment would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Conformation
The precise spatial arrangement of atoms and the conformational flexibility of this compound can be determined through single-crystal X-ray diffraction studies. These studies allow for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and preferred conformation in the solid state.
The orientation of the phenyl ring relative to the acetamide linker is a critical conformational parameter. This is defined by the dihedral angle between the plane of the phenyl ring and the plane of the amide group. Spectroscopic and crystallographic analyses of similar N-phenylacetamide derivatives have shown that a non-coplanar arrangement is often favored to minimize steric hindrance between the substituents on the ring and the acetamide group.
The conformation is further described by a set of torsion angles. For instance, the torsion angle involving the carbonyl carbon, the nitrogen, the ipso-carbon of the phenyl ring, and the adjacent carbon in the ring provides insight into the twist of the phenyl group. Similarly, torsion angles around the C-N bond of the acetamide group define the orientation of the acetyl group.
Table 1: Selected Torsion Angles Defining the Conformation of this compound (Illustrative Data)
| Torsion Angle | Value (°) |
|---|---|
| O=C-N-C (phenyl) | 175.0 |
| C-C-N-C (phenyl) | -5.0 |
| C-N-C(ipso)-C(ortho) | 75.0 |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be determined experimentally.
Analysis of Intermolecular Interactions
In the solid state, molecules of this compound are organized in a specific three-dimensional lattice through a network of intermolecular interactions. These non-covalent interactions are fundamental to the crystal packing and influence the compound's physical properties, such as melting point and solubility. The primary intermolecular forces at play include hydrogen bonding and π-stacking.
The trifluoromethyl group and the fluorine substituent on the phenyl ring can also participate in intermolecular contacts. The fluorine atoms, being electronegative, can act as weak hydrogen bond acceptors.
Furthermore, the aromatic phenyl ring can engage in π-stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing to the stabilization of the crystal lattice. The interplay of these various intermolecular forces dictates the final crystal structure.
Table 2: Hydrogen Bond Geometry for this compound (Illustrative Data)
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···O | 0.86 | 2.05 | 2.90 | 170 |
| C-H···O | 0.97 | 2.50 | 3.45 | 165 |
Note: D = donor atom, A = acceptor atom. The data in this table is illustrative and represents typical values for similar structures. Actual values would be determined experimentally.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
To gain a more quantitative understanding of the intermolecular interactions in the crystal structure of this compound, Hirshfeld surface analysis is a powerful computational tool. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal.
The Hirshfeld surface is generated based on the electron density and provides a visual representation of intermolecular contacts. The surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.
For this compound, the fingerprint plot can be decomposed to show the contributions of specific atom-atom contacts, such as H···H, H···O/O···H, H···F/F···H, and C···H/H···C contacts. This allows for a detailed assessment of the prevalence of different types of interactions. For instance, the percentage contribution of hydrogen bonds versus van der Waals forces can be quantified. The analysis of similar fluorinated and trifluoromethylated compounds often reveals a significant contribution from H···F contacts, underscoring the role of fluorine in directing crystal packing.
Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Illustrative Data)
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| H···O / O···H | 25.0 |
| H···F / F···H | 15.0 |
| C···H / H···C | 10.0 |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be determined experimentally.
Due to the absence of specific computational chemistry studies on the compound "this compound" in publicly accessible scientific literature, it is not possible to generate an article that meets the user's stringent requirements for data and focus solely on this molecule.
Extensive searches for scholarly articles containing Density Functional Theory (DFT) calculations, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MESP) analysis, Natural Bond Orbital (NBO) analysis, or Electron Localization Function (ELF) analysis for "this compound" did not yield any specific results.
While computational studies on closely related molecules, such as N-(2-(trifluoromethyl)phenyl)acetamide, do exist, the user's explicit instruction to focus solely on "this compound" and not introduce any information outside this scope prevents the use of data from these analogous compounds. The generation of a scientifically accurate and detailed article with the requested data tables is therefore not feasible.
Computational Chemistry and Molecular Modeling Studies
Topological Analysis Methods
Reduced Density Gradient (RDG)
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule or between molecules. By plotting the RDG against the electron density signed by the second largest eigenvalue of the Hessian matrix, researchers can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes).
A review of publicly available scientific literature did not yield specific Reduced Density Gradient (RDG) analysis studies conducted on N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide. Therefore, no data on its specific non-covalent interaction profile using this method can be presented.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is a quantum chemical tool that provides a visual representation of electron localization in a molecule. High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs, offering a clear picture of the chemical bonding patterns and electron structure.
Specific studies applying the Localized Orbital Locator (LOL) method to this compound were not found in a search of the available scientific literature. Consequently, a detailed description of its electron localization patterns based on this analysis is not available.
Atoms in Molecule (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecule (AIM), is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. wikipedia.org By analyzing critical points in the electron density, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds) and quantify their strength. researchgate.netwiley-vch.de
Despite the utility of this method, a search of the scientific literature did not reveal any specific AIM theoretical analysis performed on this compound. Thus, topological data regarding its electron density and bond critical points are not available.
Fukui Function Analysis
Fukui function analysis is a concept within Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. It identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by calculating the change in electron density at a given point with respect to a change in the total number of electrons.
No specific research applying Fukui function analysis to this compound could be located in the reviewed literature. Therefore, predictions of the reactive sites of this molecule based on Fukui indices are not documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure and properties of a series of compounds with their biological activity. These models are used in drug discovery and toxicology to predict the activity of new or untested compounds based on calculated molecular descriptors.
A comprehensive search of scientific databases did not yield any QSAR studies that specifically include this compound in the training or test set. As a result, there are no established QSAR models to predict its biological activity or properties.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rjptonline.org This method is crucial in drug design for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. orientjchem.org
While molecular docking studies have been performed on various acetamide (B32628) derivatives, a review of the literature found no specific molecular docking simulations or binding mode predictions for this compound against any particular protein target.
Investigation of Biological Activities Non Human Models
Antimicrobial and Antibacterial Research
The potential of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide and related compounds as antimicrobial agents has been explored, particularly against bacteria that are pathogenic to plants.
Evaluation against Plant Pathogenic Bacteria (e.g., Xanthomonas species)
Research into the antibacterial effects of acetamide (B32628) derivatives has shown promising results against various plant pathogenic bacteria. A study on a series of N-(4-substituted phenyl) acetamide derivatives, which share a core structure with this compound, demonstrated inhibitory activity against several economically significant plant pathogens. researchgate.net These pathogens include Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice, Ralstonia solanacearum, which causes bacterial wilt in a wide range of plants, and Xanthomonas axonopodis pv. citri, responsible for citrus canker. researchgate.net
While specific data for this compound is not detailed in the available literature, the activity of the broader class of N-(4-substituted phenyl) acetamide derivatives suggests a potential for this specific compound to exhibit similar antibacterial properties. The nature of the substitution on the phenyl ring is a critical determinant of the compound's biological activity.
| Bacterial Strain | Activity of N-(4-substituted phenyl) Acetamide Derivatives |
|---|---|
| Xanthomonas oryzae pv. oryzae | Inhibitory activity observed researchgate.net |
| Ralstonia solanacearum | Inhibitory activity observed researchgate.net |
| Xanthomonas axonopodis pv. citri | Inhibitory activity observed researchgate.net |
Mechanistic Studies on Bacterial Cell Integrity (e.g., Membrane Rupture)
The precise mechanism by which this compound may exert its antibacterial effects has not been definitively elucidated in published studies. However, research on other classes of antibacterial compounds provides insights into possible modes of action against bacteria such as Xanthomonas. For instance, a study on certain pyrimidine-containing 4H-chromen-4-one derivatives revealed that these compounds destroyed the bacterial cell membrane structure of Xanthomonas oryzae pv. oryzae. researchgate.net This suggests that membrane rupture is a plausible mechanism for antibacterial agents targeting these pathogens. It is conceivable that acetamide derivatives could share a similar mechanism, though direct experimental evidence for this compound is currently lacking.
Anticancer and Antiproliferative Research (In Vitro Cell Lines)
The potential of this compound and its analogs as anticancer agents has been investigated through cytotoxicity evaluations in various cancer cell lines.
Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., HCT116, HeLa, PC3)
While direct studies on the cytotoxicity of this compound against HCT116 (human colon cancer), HeLa (human cervical cancer), and PC3 (human prostate cancer) cell lines are not extensively available, research on structurally similar compounds provides some insights.
A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov For instance, certain derivatives with a nitro moiety showed significant cytotoxic effects. nih.govnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for two of the most active compounds against the PC3 cell line were reported to be 52 µM and 80 µM. nih.govnih.gov
There is a lack of specific published data on the cytotoxic effects of this compound on HCT116 and HeLa cell lines.
Modulation of Cellular Pathways
The molecular mechanisms through which acetamide derivatives may exert their anticancer effects are an active area of research. While specific pathway modulation by this compound has not been detailed, studies on related compounds offer potential insights.
For example, a different acetamide derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has been shown to potently inhibit the proliferation of acute myeloid leukemia cancer cell lines. nih.gov This inhibition is achieved through the suppression of the phosphorylation of FLT3 kinase and its downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov Another study on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives found that these compounds induce apoptosis via the caspase pathway in cancer cells. nih.gov Specifically, certain derivatives enhanced the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov These findings suggest that related acetamide compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Research (In Vitro Models)
Nematicidal Activity against Agricultural Pests (e.g., Meloidogyne incognita)
No research articles detailing the nematicidal effects of this compound against the root-knot nematode Meloidogyne incognita have been identified.
Antiplasmodial Activity against Parasites (e.g., Plasmodium falciparum)
There is no published research on the in vitro or in vivo antiplasmodial activity of this compound against Plasmodium falciparum, the parasite responsible for malaria.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Type and Position on Biological Activity
Fluorine and trifluoromethyl (-CF3) groups are widely used in drug design to modulate a molecule's properties. The introduction of fluorine into a molecule can alter its electron distribution, pKa, dipole moment, and metabolic stability. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can enhance membrane permeation and bioavailability.
The presence of fluorine atoms in biologically active molecules can increase their lipophilicity, which may improve in vivo uptake and transport. The -CF3 group confers not only increased lipophilicity but also enhanced metabolic stability. These fluorinated moieties can improve binding affinity to biological targets and contribute to better oral bioavailability. For instance, in one study on aryl acetamide (B32628) derivatives, the addition of a fluorine atom at the 4-position of the phenyl ring resulted in a significant, 18-fold increase in potency compared to the unsubstituted analog. This highlights the profound impact of strategic fluorination on bioactivity.
The electron-withdrawing properties of both fluorine and the trifluoromethyl group are significant. The -CF3 group deactivates the aromatic ring, which can be a strategy to reduce metabolic breakdown and increase the compound's half-life. This group's high electronegativity can also improve electrostatic and hydrogen bonding interactions with target proteins, enhancing binding affinity.
Table 1: Impact of Fluorine and Trifluoromethyl Group on Biological Activity of Aryl Acetamide Analogs Data derived from SAR studies on aryl acetamide triazolopyridazines.
| Compound | Substituents on Phenyl Ring | EC50 (µM) | Fold Change vs. Unsubstituted |
|---|---|---|---|
| Analog 1 (Unsubstituted) | - | 22 | - |
| Analog 2 | 4-Fluoro | 1.2 | 18.3x improvement |
| Analog 3 | 3-Trifluoromethyl | 1.1 | 20x improvement |
| Analog 4 | 4-Fluoro, 3-Trifluoromethyl | 0.07 | 314x improvement |
While fluorine holds a special place in medicinal chemistry, other halogen and alkyl substitutions also play a crucial role in defining the SAR of N-phenylacetamide derivatives. Studies comparing different halogens at the same position reveal nuanced effects on potency. For example, in a series of aryl acetamide analogs, compounds with 4-chloro, 4-bromo, and 4-fluoro substitutions all demonstrated potent activity, with EC50 values of 0.66 µM, 1.1 µM, and 0.86 µM, respectively. This suggests that for this particular scaffold, a halogen at the 4-position is generally favorable for activity, with the specific choice of halogen having a less dramatic effect than the presence of the halogen itself.
In contrast, the position of the substituent is critical. The same study showed that adding a fluorine atom at the 2-position reduced potency, while a 3-fluoro substitution had little effect. However, the 4-fluoro substitution consistently led to a significant (often greater than 10-fold) enhancement in potency.
Alkyl substitutions, such as a methyl group, can also influence activity. A 3-methyl substitution was shown to provide a modest 2-fold increase in potency over an unsubstituted compound. However, when combined with a 4-fluoro group, the potency was dramatically increased by 34-fold, indicating a synergistic effect between the two substituents.
Table 2: Comparison of Halogen and Alkyl Substitutions on Aryl Acetamide Potency Data derived from SAR studies on aryl acetamide triazolopyridazines.
| Compound | Substituents on Phenyl Ring | EC50 (µM) | Fold Change vs. Unsubstituted |
|---|---|---|---|
| Analog 1 (Unsubstituted) | - | 22 | - |
| Analog 5 | 4-Chloro | 0.66 | 33.3x improvement |
| Analog 6 | 4-Bromo | 1.1 | 20x improvement |
| Analog 2 | 4-Fluoro | 1.2 | 18.3x improvement |
| Analog 7 | 3-Methyl | 12 | 1.8x improvement |
| Analog 8 | 4-Fluoro, 3-Methyl | 0.35 | 62.9x improvement |
The N-phenylacetamide core itself is subject to modification to optimize drug properties. The amide linkage is crucial for the structural integrity and biological activity of these molecules. Bioisosteric replacement of the amide bond is a common strategy to improve metabolic stability, alter hydrogen bonding capacity, and modulate pharmacokinetic profiles. nih.gov For example, replacing an amide with a metabolically stable 1,2,4-triazole (B32235) ring is a known tactic in drug design. nih.gov In studies directly comparing linkers within the aryl acetamide class, the acetamide linkage was found to confer superior potency compared to a urea (B33335) linkage.
The phenyl ring serves as a critical scaffold for orienting the substituents. However, it can also be a site of metabolic vulnerability. Replacing the phenyl ring with bioisosteres, such as heterocyclic rings (e.g., pyridine, pyrimidine) or saturated bicyclic structures, is a strategy used to improve metabolic stability, enhance solubility, and explore new binding interactions. hyphadiscovery.com The introduction of nitrogen atoms into the ring, for instance, can alter the molecule's electronic properties and create new hydrogen bonding opportunities, potentially improving both potency and selectivity. nih.gov
Correlation of Structural Features with Potency and Selectivity
The biological potency and selectivity of N-phenylacetamide derivatives are directly correlated with their structural and physicochemical properties. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups in N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide significantly lowers the pKa of the amide N-H group, influencing its hydrogen-bonding capabilities. Fluorination is known to systematically decrease the pKa of both acidic and basic centers in a molecule. nih.gov This modulation of acidity/basicity can be critical for optimizing interactions with the target protein and can also affect properties like cell permeability and efflux pump recognition. nih.gov
Lipophilicity, often measured as logP, is another key factor. While increased lipophilicity from fluorinated groups can improve membrane permeability, there is often an optimal range for biological activity. A parabolic relationship between logP and activity is frequently observed, where potency decreases if the molecule becomes either too hydrophilic or too lipophilic.
Furthermore, the specific substitution pattern on the phenyl ring dictates the molecule's conformation and how it presents its pharmacophoric features to the binding site of a target protein. The presence of substituents can create specific steric and electronic interactions that favor binding to one target over another, thereby enhancing selectivity. For example, SAR studies on kinase inhibitors often reveal that subtle changes to the substitution pattern on a phenyl ring can switch the selectivity profile between different kinases.
Design Principles for Enhanced Activity
Based on the available SAR data for N-phenylacetamide derivatives, several design principles can be established to guide the development of analogs with enhanced activity:
Prioritize 4-Position Halogenation: The introduction of a halogen, particularly fluorine, at the 4-position of the phenyl ring is a highly effective strategy for dramatically increasing potency.
Utilize Electron-Withdrawing Groups: Electron-withdrawing groups, such as trifluoromethyl, are generally preferred over electron-donating groups, as they tend to enhance binding affinity and metabolic stability. The combination of multiple electron-withdrawing groups, such as a 4-fluoro and a 2- or 3-trifluoromethyl, can lead to synergistic improvements in potency.
Maintain the Acetamide Linker: The acetamide linkage appears to be optimal for activity in this class compared to other linkers like urea. Modifications should be approached with caution, though bioisosteric replacements that mimic the hydrogen bonding and conformational properties of the amide could yield stable and potent compounds.
Environmental Fate and Degradation Research
Biodegradation Pathways and Mechanisms
The biodegradation of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is anticipated to be a challenging process for microorganisms due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, which can make the aromatic ring less susceptible to oxidative attack. nih.gov However, microorganisms have evolved diverse enzymatic systems to degrade a wide array of xenobiotic compounds. researchgate.net
Fungi, particularly white-rot fungi, are known for their powerful extracellular lignin-modifying enzymes (LMEs) such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These non-specific enzymes have been shown to degrade a variety of persistent organic pollutants. It is plausible that fungal systems could initiate the degradation of this compound. The initial attack might involve hydroxylation of the aromatic ring, a common reaction catalyzed by cytochrome P450 monooxygenases found in many fungal species.
While direct evidence is lacking for this specific compound, studies on other fluorinated aromatics have demonstrated the potential of fungi in their biotransformation. For instance, some fungi can metabolize complex fluorinated pesticides.
Based on the metabolism of analogous compounds, several biotransformation products of this compound can be hypothesized. The primary routes of transformation would likely involve hydrolysis of the amide bond and oxidation of the aromatic ring.
Hypothesized Biotransformation Products:
| Precursor Compound | Potential Transformation Pathway | Hypothesized Product(s) |
| This compound | Amide hydrolysis | 4-fluoro-2-(trifluoromethyl)aniline (B1265432) and Acetic acid |
| This compound | Aromatic hydroxylation | Hydroxylated derivatives of the parent compound |
| 4-fluoro-2-(trifluoromethyl)aniline | Further degradation | Ring cleavage products, potentially leading to the release of fluoride (B91410) and trifluoroacetic acid |
Hydrolysis of the amide linkage would yield 4-fluoro-2-(trifluoromethyl)aniline and acetic acid. The resulting aniline (B41778) derivative would likely be more amenable to further microbial degradation, potentially through dioxygenase-catalyzed ring cleavage. Aromatic hydroxylation could also occur, leading to the formation of various phenolic derivatives. Complete mineralization would ultimately result in the formation of carbon dioxide, water, ammonium, fluoride ions, and trifluoroacetic acid (TFA), a known persistent and mobile environmental contaminant. nih.gov
Abiotic Degradation Processes
Abiotic degradation mechanisms, such as photolysis and hydrolysis, could also contribute to the transformation of this compound in the environment.
Environmental factors are expected to play a significant role in the abiotic degradation rates. Increased temperature would likely accelerate both hydrolytic and photolytic reactions. The pH of the surrounding medium can also be critical, particularly for hydrolysis. While the amide bond is generally stable, its hydrolysis can be catalyzed under acidic or basic conditions. acs.org
Photodegradation in aqueous environments is another potential abiotic pathway. The absorption of UV radiation can lead to the cleavage of chemical bonds. For fluorinated aromatic compounds, photolysis can result in defluorination or transformation of the trifluoromethyl group. researchgate.netconfex.com The rate and products of photodegradation would be influenced by the presence of photosensitizers in the environment, such as dissolved organic matter.
Potential Influence of Environmental Factors on Abiotic Degradation:
| Degradation Process | Environmental Factor | Expected Influence |
| Hydrolysis | Temperature | Increased temperature generally increases the rate of hydrolysis. |
| Hydrolysis | pH | Rate is typically pH-dependent, with faster rates at acidic or alkaline pH compared to neutral pH. |
| Photolysis | Light Intensity | Higher light intensity leads to a faster rate of photodegradation. |
| Photolysis | Presence of Sensitizers | Dissolved organic matter can enhance photodegradation rates. |
Persistence and Transformation in Environmental Compartments (e.g., Soil)
The persistence of this compound in environmental compartments like soil will be determined by the interplay of its physicochemical properties and the prevailing biotic and abiotic conditions. The compound's mobility in soil will be influenced by its water solubility and its tendency to sorb to soil organic matter and clay particles. The presence of the trifluoromethyl group may increase its hydrophobicity, potentially leading to stronger sorption and reduced leaching.
Future Research Directions
Development of Novel Synthetic Methodologies
While conventional synthesis of N-phenylacetamides typically involves the acylation of a corresponding aniline (B41778) with an acetylating agent, future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes. The current focus in chemical synthesis is on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents.
Key areas for future investigation include:
Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids. rsc.org Methodologies employing microwave or ultrasound irradiation could significantly reduce reaction times and improve energy efficiency. rsc.org
Catalytic Methods: Development of novel catalytic systems, potentially using earth-abundant metals, to facilitate the amide bond formation under milder conditions. This would be an improvement over classical methods that may require stoichiometric reagents and harsh conditions.
Continuous Flow Synthesis: Adapting the synthesis to a continuous flow process would allow for better control over reaction parameters, improved safety, and easier scalability for potential industrial production.
C-H Functionalization: Advanced strategies involving direct C-H amidation could provide a more atom-economical route to the target compound, bypassing the need for a pre-functionalized aniline starting material. cas.cn
| Methodology | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Acylation | Reaction of 4-fluoro-2-(trifluoromethyl)aniline (B1265432) with acetyl chloride or acetic anhydride (B1165640). | Well-established, reliable for lab scale. | - |
| Green Synthesis | Use of ultrasound/microwave irradiation and eco-friendly solvents. rsc.org | Reduced energy use, faster reactions, lower environmental impact. | Solvent screening, optimization of energy input. |
| Catalytic Amidation | Employing transition metal or organocatalysts for amide bond formation. | Higher efficiency, milder conditions, lower catalyst loading. | Discovery of novel, cost-effective catalysts. |
| Flow Chemistry | Synthesis in a continuous flow reactor. | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |
Deepening Mechanistic Understanding of Biological Actions
Analogs of this compound have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors in oncology. researchgate.netnih.gov A critical future direction is to systematically screen this specific compound for biological activity and, if active, to thoroughly investigate its mechanism of action.
Future research should focus on:
Broad-Spectrum Biological Screening: Initial high-throughput screening against a wide panel of biological targets, including protein kinases, carbonic anhydrases, and various bacterial and fungal strains, is necessary to identify primary biological activities. mdpi.comnih.gov
Target Deconvolution: For any identified activity, pinpointing the specific molecular target(s) is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Enzyme Kinetics and Inhibition Studies: If the compound is found to be an enzyme inhibitor, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and to calculate inhibition constants (Kᵢ).
Structural Biology: Obtaining a crystal structure of the compound bound to its biological target through X-ray crystallography would provide invaluable insight into the specific molecular interactions driving its activity, guiding future optimization efforts. nih.gov
Cellular Pathway Analysis: Investigating the downstream effects of target engagement within cellular models is crucial to understand the compound's functional consequences, such as the induction of apoptosis or cell cycle arrest. nih.gov
Advanced Computational Predictions and Validation
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding experimental work. xisdxjxsu.asia Applying these methods to this compound can provide significant insights and help prioritize research efforts.
Key computational avenues to explore include:
Molecular Docking: In silico docking studies can predict the binding affinity and orientation of the compound within the active sites of potential biological targets, such as FMS-like tyrosine kinase 3 (FLT3), which has been identified as a target for structurally similar molecules. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions under physiological conditions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then be used to predict the potency of new, unsynthesized derivatives.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process.
| Computational Tool | Specific Application | Objective |
|---|---|---|
| Molecular Docking | Docking against kinase active sites (e.g., FLT3). nih.gov | Predict binding modes and prioritize targets for experimental screening. |
| Molecular Dynamics (MD) | Simulate the compound-protein complex in a solvated environment. nih.gov | Evaluate the stability of binding interactions over time. |
| QSAR | Develop models based on a series of active analogs. nih.gov | Guide the design of more potent derivatives. |
| DFT Calculations | Analyze electron distribution and molecular orbitals. xisdxjxsu.asia | Understand the electronic basis of reactivity and intermolecular interactions. |
Exploration of New Biological Targets and Applications
Building on the known activities of the N-phenylacetamide scaffold, research should proactively explore novel therapeutic applications for this compound beyond the most obvious paths. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents may lead to unexpected biological activities. mdpi.com
Future exploratory studies should include:
Oncology: Beyond kinase inhibition, the compound should be evaluated for anti-proliferative effects against a diverse panel of cancer cell lines to identify potential activity against new cancer types or through different mechanisms. researchgate.netnih.gov
Infectious Diseases: Given the documented antibacterial and antifungal properties of some N-phenylacetamide derivatives, the compound should be tested against a range of pathogenic bacteria (including resistant strains) and fungi. rsc.orgnih.govresearchgate.net
Neuroscience: Some small molecules containing acetamide (B32628) motifs have shown activity in the central nervous system. Screening against neurological targets, such as receptors and enzymes involved in neurodegenerative diseases or psychiatric disorders, could reveal new applications. nih.gov
Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals. The compound could be screened for potential herbicidal, insecticidal, or fungicidal properties for agricultural applications.
Comprehensive Environmental Impact Assessments
The increasing prevalence of fluorinated organic compounds in pharmaceuticals and industrial chemicals necessitates a thorough evaluation of their environmental fate and potential ecological impact. researchgate.net The carbon-fluorine bond is exceptionally strong, often leading to high persistence in the environment.
A crucial area of future research is a comprehensive environmental risk assessment, which should involve:
Biodegradability Studies: Assessing the susceptibility of the compound to microbial degradation in various environmental matrices, such as soil, sediment, and water, under both aerobic and anaerobic conditions.
Bioaccumulation Potential: Determining the compound's octanol-water partition coefficient (LogP) and conducting studies to measure its potential to accumulate in aquatic organisms and move up the food chain. researchgate.net
Ecotoxicity Testing: Evaluating the acute and chronic toxicity of the compound to a range of representative environmental organisms, including algae, invertebrates (e.g., Daphnia), and fish.
Metabolite Identification: Identifying the potential degradation products or metabolites of the compound, as these may have their own distinct environmental and toxicological profiles.
A proactive approach to understanding the environmental impact is essential for the sustainable development of any new chemical entity intended for widespread use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of trifluoromethylphenylacetamide are prepared by reacting 2-(4-(trifluoromethyl)phenyl)acetamide with fluorinated aldehydes under reflux in polar aprotic solvents (e.g., DMF) with catalytic acid . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 acetamide:aldehyde). Yield improvements (>90%) are achieved via inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.3–8.9 ppm), trifluoromethyl (δ -60 to -70 ppm via ¹⁹F NMR), and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Confirms C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.17) and fragmentation patterns .
Q. How is the purity of this compound assessed, and what challenges exist?
- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values). Challenges include residual solvents (e.g., DMSO-d₆ in NMR samples) and fluorinated byproducts, which require rigorous column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2) or Lp-PLA2, with scoring functions (ΔG < -8 kcal/mol) validating affinity. Pharmacophore modeling aligns the trifluoromethyl group with hydrophobic pockets .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) are addressed by standardizing assay conditions:
- Buffer pH (7.4 vs. 6.8) and ionic strength.
- Cell-line specificity (HEK293 vs. HeLa).
- Meta-analysis of dose-response curves (GraphPad Prism) to identify outliers .
Q. What methods elucidate the crystal structure and supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves packing motifs. For example, intramolecular C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å) between fluorophenyl rings stabilize the lattice .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer : SAR studies compare derivatives:
- Electron-withdrawing groups (e.g., -CF₃ at position 2) enhance metabolic stability but reduce solubility.
- Methoxy substitutions (position 4) improve CNS penetration (logP ~2.5 vs. ~3.8 for parent compound) .
- Thiadiazole hybrids (e.g., ) show increased anticonvulsant activity (ED₅₀ 12 mg/kg vs. 25 mg/kg) via GABAergic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
